molecular formula C19H20N2O5 B405805 N'-[2-(3,5-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide CAS No. 304888-37-7

N'-[2-(3,5-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide

Cat. No.: B405805
CAS No.: 304888-37-7
M. Wt: 356.4g/mol
InChI Key: HECBUOOXYFXDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[2-(3,5-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound with the molecular formula C19H20N2O5. This compound is characterized by its unique structure, which includes a benzodioxine ring and a carbohydrazide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3,5-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenol with chloroacetic acid to form 3,5-dimethylphenoxyacetic acid. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3,5-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[2-(3,5-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-(3,5-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylphenoxy)-N-(3-nitrophenyl)acetamide
  • N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide
  • N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide

Uniqueness

N’-[2-(3,5-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

304888-37-7

Molecular Formula

C19H20N2O5

Molecular Weight

356.4g/mol

IUPAC Name

N'-[2-(3,5-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide

InChI

InChI=1S/C19H20N2O5/c1-12-7-13(2)9-14(8-12)24-11-18(22)20-21-19(23)17-10-25-15-5-3-4-6-16(15)26-17/h3-9,17H,10-11H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

HECBUOOXYFXDGF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2COC3=CC=CC=C3O2)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2COC3=CC=CC=C3O2)C

Origin of Product

United States

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